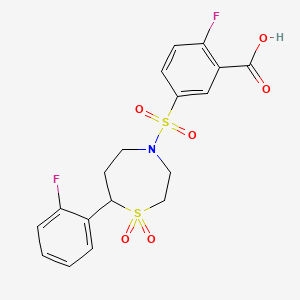

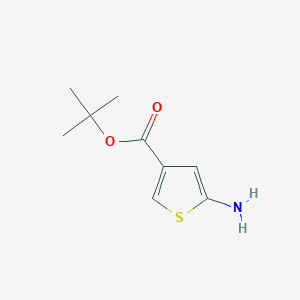

![molecular formula C23H25N3O4 B2925831 1-(2-(3-羟基苯基)-7-甲氧基-1,10b-二氢螺并[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]-1'-基)乙酮 CAS No. 941984-35-6](/img/structure/B2925831.png)

1-(2-(3-羟基苯基)-7-甲氧基-1,10b-二氢螺并[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]-1'-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

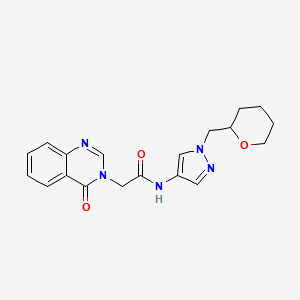

The compound “1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. It is related to the class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are known to possess estrogen receptor beta antagonist activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . Another research article describes the synthesis of 2-(4-substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one derivatives by the sequential reaction of o-hydroxy benzaldehyde and various 4-substituted acetophenones and a mixture of isatin and 2-(3-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-5-yl) phenol in the presence of PTSA .科学研究应用

选择性 σ 受体配体

制备了一系列螺哌啶,包括与指定化学物质在结构上相关的化合物,并研究了它们对 σ1 和 σ2 受体的亲和力。使用豚鼠脑和鼠肝膜制剂通过放射性配体结合试验对这些化合物进行了评估。研究发现,某些结构特征,例如哌啶氮原子上的苄基残基和位置 3 中的甲氧基,有利于高 σ1 受体亲和力。该研究突出了这些化合物在调节 σ 受体活性方面的潜力,这些受体与多种神经和精神疾病有关 (Maier 和 Wünsch,2002)。

抗菌活性

在另一项研究中,合成了一些新的吡啶衍生物,并评估了它们对各种细菌和真菌菌株的体外抗菌活性。这项研究强调了与所讨论化合物在结构上相似的化合物的更广泛的药理学潜力,对所研究的微生物表现出可变且适度的抗菌作用 (Patel、Agravat 和 Shaikh,2011)。

σ1 受体拮抗剂用于疼痛管理

另一项研究的重点是开发 σ1 受体拮抗剂,重点介绍了疼痛管理中的合成、药理活性和潜在临床应用。这项研究强调了 σ1 受体在调节疼痛中的重要性以及靶向该受体的治疗潜力 (Díaz 等,2020)。

CB1 大麻素受体拮抗作用

研究了特定拮抗剂与 CB1 大麻素受体的分子相互作用,提供了对 CB1 受体结合和拮抗作用的空间和静电要求的见解。这项研究有助于理解大麻素受体药理学以及为治疗目的开发 CB1 受体拮抗剂 (Shim 等,2002)。

未来方向

属性

IUPAC Name |

1-[2-(3-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-15(27)25-11-9-23(10-12-25)26-20(18-7-4-8-21(29-2)22(18)30-23)14-19(24-26)16-5-3-6-17(28)13-16/h3-8,13,20,28H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFSJCOAKXZNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B2925752.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)

![4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2925768.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2925769.png)